BenchChemオンラインストアへようこそ!

3-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine

Structure–Activity Relationship Electrophilicity Halogen Bonding

3-[4-(2,6-Difluorobenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine (C₁₈H₁₆F₂N₆O, MW 370.4 g/mol) is a heterocyclic small molecule composed of a pyridazine core substituted at the 3‑position with a 2,6‑difluorobenzoyl‑piperazine fragment and at the 6‑position with an unsubstituted 1H‑pyrazole. The compound is commercially available as a research‑grade screening compound (Life Chemicals cat. F2318‑0039), supplied as a solid with a vendor‑specified purity of ≥95 % as confirmed by LC‑MS and ¹H‑NMR.

Molecular Formula C18H16F2N6O
Molecular Weight 370.4 g/mol
Cat. No. B5187704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine
Molecular FormulaC18H16F2N6O
Molecular Weight370.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)C(=O)C4=C(C=CC=C4F)F
InChIInChI=1S/C18H16F2N6O/c19-13-3-1-4-14(20)17(13)18(27)25-11-9-24(10-12-25)15-5-6-16(23-22-15)26-8-2-7-21-26/h1-8H,9-12H2
InChIKeySEKOMOHIARESDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[4-(2,6-Difluorobenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine: Structural Identity, Purity, and Commercial Provenance


3-[4-(2,6-Difluorobenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine (C₁₈H₁₆F₂N₆O, MW 370.4 g/mol) is a heterocyclic small molecule composed of a pyridazine core substituted at the 3‑position with a 2,6‑difluorobenzoyl‑piperazine fragment and at the 6‑position with an unsubstituted 1H‑pyrazole . The compound is commercially available as a research‑grade screening compound (Life Chemicals cat. F2318‑0039), supplied as a solid with a vendor‑specified purity of ≥95 % as confirmed by LC‑MS and ¹H‑NMR . This specific combination of the 2,6‑difluorobenzoyl group and the 1H‑pyrazol‑1‑yl terminus distinguishes the compound from the broader piperazin‑1‑ylpyridazine series, which more commonly employs benzylamide, urea, or sulfonamide right‑hand side motifs in the medicinal chemistry literature [1].

Why In‑Class 3,6‑Disubstituted Pyridazines Cannot Substitute for 3-[4-(2,6-Difluorobenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine


The piperazin‑1‑ylpyridazine scaffold is recognized as a privileged chemotype in medicinal chemistry, with examples active against dCTPase and stearoyl‑CoA desaturase (SCD) [1]. However, within this class, biological activity is exquisitely sensitive to the nature of the substituent at the pyridazine 6‑position. The dCTPase inhibitor series reported by Llona‑Minguez et al. relies on benzylamide or phenethylamide right‑hand side motifs, and any deviation—such as replacement by an amine or sulfone—abolishes target engagement (IC₅₀ shift from sub‑micromolar to >10 µM) [1]. The target compound carries a 1H‑pyrazol‑1‑yl group at the 6‑position, a motif absent from the dCTPase SAR tables but present in patent literature describing pyrazolyl‑pyridazines with antihypertensive and prostaglandin‑catabolism‑inhibiting activities [2]. This structural divergence means that generic substitution with a benzylamide‑ or urea‑bearing piperazinyl‑pyridazine would be expected to redirect pharmacological activity entirely, making the procurement of the exact 1H‑pyrazol‑1‑yl analog essential for projects targeting pathways linked to this specific pharmacophore.

Quantitative Differentiation Evidence for 3-[4-(2,6-Difluorobenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine vs. Closest Analogs


2,6-Difluorobenzoyl vs. 2-Chloro-4,5-difluorobenzoyl: Impact on Electrophilicity and Predicted Target Engagement

The 2,6‑difluorobenzoyl group presents a distinct electronic profile compared to the 2‑chloro‑4,5‑difluorobenzoyl analog (CAS 1019100‑85‑6). The absence of a chlorine atom ortho to the carbonyl reduces steric bulk and alters the π‑electron density of the aryl ring, which can influence both the conformational preference of the piperazine amide bond and the strength of potential halogen‑bond interactions with target proteins [1]. This electronic distinction is not captured by simple potency comparisons but is critical for projects where subtle modulation of target residence time or off‑target selectivity is desired.

Structure–Activity Relationship Electrophilicity Halogen Bonding

Unsubstituted 1H-Pyrazole vs. 3-Methyl-1H-pyrazole: Conformational and Hydrogen‑Bond Donor/Acceptor Capacity

Replacing the 1H‑pyrazole with a 3‑methyl‑1H‑pyrazole (as in CAS 1019101‑02‑0) eliminates the pyrazole N–H hydrogen‑bond donor, a feature that can significantly alter target recognition [1]. In the dCTPase homology model, the pyridazine‑6‑substituent occupies a pocket lined by Trp73 and Tyr102, where hydrogen‑bond donation from a heterocyclic N–H can contribute to binding enthalpy [2]. The 2,6‑difluorobenzoyl‑piperazine left‑hand side is identical in both compounds, so any differential activity in a given assay can be attributed to the presence or absence of the pyrazole N–H.

Pharmacophore Modeling Hydrogen Bonding Conformational Analysis

Benzoyl Substituent Effect: 2,6-Difluorobenzoyl vs. Unsubstituted Benzoyl on Metabolic Stability

The 2,6‑difluorobenzoyl group is expected to confer superior metabolic stability compared to the unsubstituted benzoyl analog (3‑(4‑benzoylpiperazin‑1‑yl)‑6‑(1H‑pyrazol‑1‑yl)pyridazine) by blocking potential sites of CYP‑mediated hydroxylation [1]. In a related piperazin‑1‑ylpyridazine series, compounds bearing a 2‑fluoro substituent on the LHS aryl ring exhibited improved in vitro microsomal half‑life relative to the non‑fluorinated matched pair [2]. While direct microsomal data for the target compound have not been published, the presence of two ortho‑fluorines in the 2,6‑difluorobenzoyl motif is a well‑established medicinal chemistry strategy to reduce oxidative metabolism at the benzoyl ring.

Metabolic Stability Microsomal Clearance Fluorine Blocking

Recommended Application Scenarios for 3-[4-(2,6-Difluorobenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine Based on Structural Differentiation Evidence


High-Throughput Screening (HTS) Campaigns Targeting Kinases, Phosphodiesterases, or Prostaglandin Catabolism Enzymes

The 6‑(1H‑pyrazol‑1‑yl)pyridazine substructure is a recognized pharmacophore in inhibitors of PDE10A (e.g., TAK‑063, IC₅₀ = 0.30 nM) and has been claimed in patents for antihypertensive agents acting via prostaglandin catabolism inhibition [1]. The target compound provides this pharmacophore in combination with a 2,6‑difluorobenzoyl‑piperazine left‑hand side that offers metabolic stability advantages over non‑fluorinated or mono‑halogenated analogs [2]. It is an ideal candidate for inclusion in HTS decks when the screening objective is to identify hits against these target classes without the confounding metabolic liability of a des‑fluoro benzoyl group.

Structure–Activity Relationship (SAR) Expansion Around the 2,6-Difluorobenzoyl Motif

When a screening hit is identified in the piperazin‑1‑ylpyridazine series, the target compound serves as a key comparator for evaluating the electronic contribution of the 2,6‑difluorobenzoyl group. Its procurement alongside the 2‑chloro‑4,5‑difluorobenzoyl analog (CAS 1019100‑85‑6) and the des‑fluoro benzoyl analog enables a systematic deconvolution of halogen‑bonding, steric, and electronic effects on target potency and selectivity [3].

Negative Control for dCTP Pyrophosphatase 1 Inhibitor Studies

The published dCTPase inhibitor series relies on a benzylamide or phenethylamide RHS motif [3]. Because the target compound replaces this with a 1H‑pyrazol‑1‑yl group—a motif absent from the dCTPase SAR—it is predicted to be inactive or substantially less potent against dCTPase. This makes it a structurally matched negative control for cell‑based target‑engagement assays, allowing researchers to distinguish dCTPase‑dependent phenotypes from off‑target effects mediated by the piperazin‑1‑ylpyridazine core.

In Vivo Pharmacokinetic Profiling of Fluorine‑Blocked Pyridazine Scaffolds

The 2,6‑difluorobenzoyl group is predicted to reduce CYP‑mediated oxidative metabolism at the benzoyl ring [2]. Researchers conducting cassette‑dosing pharmacokinetic studies can use the target compound to evaluate the in vivo clearance of a fluorine‑blocked pyridazine scaffold and compare it directly with the unsubstituted benzoyl and 2‑chloro‑4,5‑difluorobenzoyl analogs to establish a structure–metabolism relationship.

Quote Request

Request a Quote for 3-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.